molecular formula C12H13NO3 B2847808 N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide CAS No. 1211702-00-9

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide

Cat. No.: B2847808
CAS No.: 1211702-00-9
M. Wt: 219.24
InChI Key: RCTGTFJSNPGIPX-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide is a heterocyclic compound that features a furan ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the furan ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide typically involves the acylation of furan derivatives. One common method involves the reaction of furan-2-carbonyl chloride with an appropriate amine in the presence of a base. The reaction is usually carried out in an organic solvent such as propan-2-ol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted furan derivatives, alcohols, and dione compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)furan-2-carboxamide is unique due to its dual furan ring structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-9(8-10-4-2-6-15-10)13-12(14)11-5-3-7-16-11/h2-7,9H,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTGTFJSNPGIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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